5(4H)-Oxazolone, 2-phenyl-4-(2-pyrrolidinylidene)-
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Overview
Description
2-Phenyl-4-(pyrrolidin-2-ylidene)oxazol-5(4H)-one is a heterocyclic compound that features an oxazolone ring fused with a pyrrolidine ring and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-4-(pyrrolidin-2-ylidene)oxazol-5(4H)-one typically involves the condensation of a phenyl-substituted oxazolone with a pyrrolidine derivative. One common method includes the following steps:
Formation of the oxazolone ring: This can be achieved by cyclization of an appropriate amino acid derivative with a carbonyl compound under acidic or basic conditions.
Condensation with pyrrolidine: The oxazolone intermediate is then reacted with a pyrrolidine derivative, often under reflux conditions in a suitable solvent such as ethanol or toluene.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-4-(pyrrolidin-2-ylidene)oxazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products
Oxidation: Oxidized derivatives of the oxazolone ring.
Reduction: Reduced forms of the pyrrolidine ring.
Substitution: Nitrated or halogenated phenyl derivatives.
Scientific Research Applications
2-Phenyl-4-(pyrrolidin-2-ylidene)oxazol-5(4H)-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.
Material Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in research to understand its interactions with biological macromolecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 2-Phenyl-4-(pyrrolidin-2-ylidene)oxazol-5(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their biological activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-4-(pyrrolidin-2-ylidene)thiazol-5(4H)-one: Similar structure but with a thiazole ring instead of an oxazolone ring.
2-Phenyl-4-(pyrrolidin-2-ylidene)imidazol-5(4H)-one: Similar structure but with an imidazole ring instead of an oxazolone ring.
Uniqueness
2-Phenyl-4-(pyrrolidin-2-ylidene)oxazol-5(4H)-one is unique due to its specific combination of an oxazolone ring with a pyrrolidine ring and a phenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
40051-96-5 |
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Molecular Formula |
C13H12N2O2 |
Molecular Weight |
228.25 g/mol |
IUPAC Name |
4-(3,4-dihydro-2H-pyrrol-5-yl)-2-phenyl-1,3-oxazol-5-ol |
InChI |
InChI=1S/C13H12N2O2/c16-13-11(10-7-4-8-14-10)15-12(17-13)9-5-2-1-3-6-9/h1-3,5-6,16H,4,7-8H2 |
InChI Key |
QJMMKJLGBCVTRO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=NC1)C2=C(OC(=N2)C3=CC=CC=C3)O |
Origin of Product |
United States |
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